molecular formula C9H14O B14306691 1-Ethenylidene-3-methoxycyclohexane CAS No. 114377-53-6

1-Ethenylidene-3-methoxycyclohexane

Cat. No.: B14306691
CAS No.: 114377-53-6
M. Wt: 138.21 g/mol
InChI Key: OLGZXZRMLMZLCD-UHFFFAOYSA-N
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Description

1-Ethenylidene-3-methoxycyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethenylidene group (a vinylidene group) and a methoxy group attached to a cyclohexane ring. The molecular formula for this compound is C9H14O.

Preparation Methods

The synthesis of 1-Ethenylidene-3-methoxycyclohexane can be achieved through various synthetic routes. One common method involves the dehydrogenation of 1-methoxycyclohexane in the presence of a suitable catalyst. Another approach is the reaction of 1-methoxycyclohexane with a strong base, such as sodium methoxide, under reflux conditions . Industrial production methods may involve the use of Lewis acids as catalysts to facilitate the dehydrogenation process .

Chemical Reactions Analysis

1-Ethenylidene-3-methoxycyclohexane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethenylidene-3-methoxycyclohexane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenylidene-3-methoxycyclohexane involves its interaction with molecular targets through its functional groups. The ethenylidene group can participate in electrophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

1-Ethenylidene-3-methoxycyclohexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both the ethenylidene and methoxy groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

114377-53-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-3-8-5-4-6-9(7-8)10-2/h9H,1,4-7H2,2H3

InChI Key

OLGZXZRMLMZLCD-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(=C=C)C1

Origin of Product

United States

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